MK8722

Description

Structure

3D Structure

Propriétés

IUPAC Name |

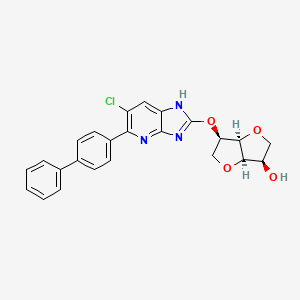

(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMNBTZLYOOAGA-UGESXGAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394371-71-1 |

Source

|

| Record name | MK-8722 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-8722

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8722 is a potent, orally bioavailable, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) isoforms.[1][2] Developed as a potential therapeutic agent for type 2 diabetes, MK-8722 has demonstrated robust efficacy in improving glucose homeostasis in various preclinical models. Its mechanism of action centers on the direct activation of AMPK, a master regulator of cellular energy metabolism. This activation leads to a cascade of downstream effects, primarily in skeletal muscle, that mimic the beneficial effects of exercise on glucose uptake and utilization. However, the systemic pan-AMPK activation by MK-8722 also leads to off-target effects, most notably cardiac hypertrophy, which has hindered its clinical development.[3][4] This guide provides a comprehensive overview of the mechanism of action of MK-8722, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Pan-AMPK Activation

MK-8722 functions as a direct, allosteric activator of AMPK.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. MK-8722 binds to a pocket on the kinase domain of the α-subunit, distinct from the AMP binding site on the γ-subunit, inducing a conformational change that enhances its kinase activity.[2] This allosteric activation is synergistic with AMP, meaning that the presence of both molecules leads to a greater activation of AMPK than either molecule alone.[2]

MK-8722 is a pan-activator, meaning it activates all 12 mammalian AMPK isoforms with high potency.[1][2] However, it exhibits a higher affinity for β1-containing complexes compared to β2-containing complexes.[2] Despite this, it is considered a potent activator of β2-containing complexes, which are highly expressed in skeletal muscle and are crucial for the glucose-lowering effects of the compound.[5]

Data Presentation

In Vitro Activity of MK-8722

| AMPK Isoform Complex | EC50 (nM) | Reference |

| All 12 mammalian isoforms | 1 - 60 | [1] |

| β1-containing complexes | 1 - 6 | [2] |

| β2-containing complexes | 15 - 63 | [2] |

In Vivo Efficacy of MK-8722 in Preclinical Models

db/db Mice (Model of Type 2 Diabetes)

| Treatment | Dose | Duration | Change in Ambient Blood Glucose | Reference |

| MK-8722 | 3 mpk/day, p.o. | 12 days | Dose-dependent lowering | [6] |

| MK-8722 | 10 mpk/day, p.o. | 12 days | Dose-dependent lowering | [6] |

| MK-8722 | 30 mpk/day, p.o. | 12 days | Comparable to Rosiglitazone (3 mpk/day) | [2][6] |

eDIO (Diet-Induced Obese) Mice

| Treatment | Dose | Effect on Fasting Blood Glucose | Effect on Muscle pACC/ACC Ratio | Reference |

| MK-8722 | 10 mpk, p.o. | Significant reduction | Significant increase | [5] |

| MK-8722 | 30 mpk, p.o. | Significant reduction | Significant increase | [5] |

Diabetic Rhesus Monkeys

| Treatment | Dose | Duration | Effect on Glycemic Parameters | Reference |

| MK-8722 | 5 mpk/day, p.o. | Chronic | Improved glucose tolerance in MMTT | [6] |

| MK-8722 | 10 mpk, p.o. | Acute | Improved glucose tolerance in MMTT | [6] |

Cardiac Effects of MK-8722

Wistar Han Rats

| Treatment | Dose | Duration | Effect on Heart Weight/Brain Weight Ratio | Reference |

| MK-8722 | 3-30 mpk/day, p.o. | 1 month | Dose-dependent increase | [6][7] |

| Washout | - | 2 months | Reversal of cardiac hypertrophy | [6][7] |

db/db Mice

| Treatment | Dose | Duration | Effect on Heart Weight | Reference |

| MK-8722 | 4-20 mpk/day (in feed) | 14 days | Dose-dependent increase | [6][7] |

Rhesus Monkeys

| Treatment | Dose | Duration | Effect on Heart Weight/Brain Weight Ratio | Reference |

| MK-8722 | 5-50 mpk/day, p.o. | 1 month | Dose-dependent increase | [6][7] |

Experimental Protocols

AMPK Activation Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline based on the principles of the ADP-Glo™ Kinase Assay, which is a common method for measuring AMPK activity.

Materials:

-

Recombinant human AMPK complexes (various isoforms)

-

MK-8722 (or other test compounds)

-

SAMS peptide substrate (or other suitable AMPK substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of MK-8722 in kinase reaction buffer.

-

In a white-walled microplate, add the AMPK enzyme, the SAMS peptide substrate, and the test compound (MK-8722).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific AMPK isoform.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve.

2-Deoxyglucose (2-DOG) Uptake Assay in L6 Myotubes

This protocol outlines a common method for measuring glucose uptake in a skeletal muscle cell line.

Materials:

-

Differentiated L6 myotubes

-

Krebs-Ringer-HEPES (KRH) buffer (e.g., 140 mM NaCl, 20 mM HEPES, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, pH 7.4)

-

MK-8722

-

2-Deoxy-D-[³H]glucose or other labeled 2-deoxyglucose analog

-

Cytochalasin B (as a negative control for glucose transport)

-

Scintillation cocktail and counter

Procedure:

-

Seed L6 myoblasts in multi-well plates and differentiate them into myotubes.

-

Wash the myotubes with KRH buffer.

-

Pre-incubate the cells with KRH buffer containing MK-8722 or vehicle for a specified time (e.g., 30-60 minutes).

-

Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose and MK-8722. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each well.

Western Blotting for Phospho-ACC (pACC) and GLUT4

This is a generalized protocol for detecting changes in protein phosphorylation and expression.

Materials:

-

Skeletal muscle tissue or cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-ACC (Ser79), rabbit anti-total ACC, rabbit anti-GLUT4

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate and imaging system

Procedure:

-

Homogenize tissue samples or lyse cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pACC, anti-ACC, or anti-GLUT4) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the pACC signal to the total ACC signal, and the GLUT4 signal to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathway of MK-8722 in Skeletal Muscle

Caption: MK-8722 activates AMPK, leading to increased glucose uptake in skeletal muscle.

Experimental Workflow for Assessing MK-8722 Efficacy in vivo

References

- 1. MK-8722 |CAS:1394371-71-1 Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

MK-8722: A Pan-AMPK Activator for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8722 is a potent, direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) isoforms.[1][2] As a master regulator of cellular energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases.[1][3] This document provides a comprehensive technical overview of MK-8722, including its mechanism of action, key preclinical data, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of metabolic disease, cell biology, and drug discovery.

Introduction to MK-8722

MK-8722 is a small molecule that directly activates AMPK, mimicking the effects of cellular energy stress without altering adenine (B156593) nucleotide levels.[4] It binds to an allosteric site on the AMPK complex, leading to a conformational change that enhances its kinase activity.[4] As a pan-activator, MK-8722 stimulates all 12 isoforms of the AMPK heterotrimer, which consists of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[1] This broad activation profile allows for systemic effects on glucose and lipid metabolism.[1][5]

Mechanism of Action and Signaling Pathway

AMPK activation by MK-8722 triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic processes that consume ATP, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[6][7] Conversely, it activates catabolic pathways that generate ATP, including glucose uptake and fatty acid oxidation.[6][7]

The signaling pathway initiated by MK-8722-mediated AMPK activation is depicted below:

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for MK-8722.

Table 1: In Vitro Activity of MK-8722

| Parameter | Value | Cell/Enzyme System | Reference |

| EC50 (AMPK Activation) | |||

| β1-containing isoforms | ~1 - 6 nM | Purified recombinant pAMPK | [8] |

| β2-containing isoforms | ~15 - 63 nM | Purified recombinant pAMPK | [8] |

| Off-Target Activity (IC50) | |||

| Serotonin 5-HT2A Receptor | 3 - 10 µM | Receptor binding assay | [5] |

| Dopamine Transporter (DAT) | 3 - 10 µM | Transporter uptake assay | [5] |

| Norepinephrine Transporter (NET) | 3 - 10 µM | Transporter uptake assay | [5] |

| Cellular Activity | |||

| Glucose Uptake | Dose-dependent increase (up to 3-fold) | Primary human skeletal myocytes | [9] |

Table 2: In Vivo Pharmacodynamic Effects of MK-8722 in Rodent Models

| Parameter | Animal Model | Dose | Effect | Reference |

| Fasting Blood Glucose | eDIO Mice | 10 and 30 mg/kg | Significant reduction | [5] |

| Lean C57BL/6 Mice | 1 - 30 mg/kg | Dose-dependent reduction | [10] | |

| Glucose Tolerance (oGTT) | eDIO Mice | 10 and 30 mg/kg | Dose-dependent improvement | [5] |

| Tissue pACC/ACC Ratio | eDIO Mice | 10 and 30 mg/kg | Significant increase in liver and muscle | [5] |

| Ambient Blood Glucose | db/db Mice | 3 - 30 mg/kg/day (12 days) | Dose-dependent lowering | [2] |

| Cardiac Hypertrophy | Wistar Han Rats | 10 - 50 mg/kg/day (2 weeks) | Increased heart weight/brain weight ratio | [10] |

| db/db Mice | 4 - 20 mg/kg/day (14 days) | Increased heart weight | [10] | |

| Cardiac Glycogen (B147801) | Wistar Han Rats | 10 - 50 mg/kg/day (2 weeks) | Increased | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes the measurement of direct AMPK activation by MK-8722 using a commercially available luminescent kinase assay.

Materials:

-

Recombinant human AMPK heterotrimer (e.g., α1β1γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

ATP

-

MK-8722

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP).

-

Dilute the AMPK enzyme and SAMS peptide in the kinase buffer to the desired working concentrations.

-

Prepare a serial dilution of MK-8722 in the kinase buffer.

-

Prepare the ATP solution in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted AMPK enzyme, SAMS peptide, and MK-8722 dilutions.

-

Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well to stop the reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add a volume of Kinase Detection Reagent equal to the total volume in the well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

-

Plot the luminescence against the MK-8722 concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Cellular Glucose Uptake Assay (2-NBDG Method)

This protocol outlines the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

Cultured cells (e.g., primary human skeletal myocytes, L6 myotubes)

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Glucose-free culture medium

-

MK-8722

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ - 5 x 10⁴ cells/well and culture overnight.

-

-

Cell Treatment:

-

The next day, wash the cells with PBS and replace the culture medium with glucose-free medium containing various concentrations of MK-8722 or vehicle control.

-

Incubate for a predetermined time (e.g., 1-4 hours).

-

-

2-NBDG Incubation:

-

Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.

-

Incubate for 30-60 minutes at 37°C.

-

-

Measurement:

-

Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Add PBS or a suitable assay buffer to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the amount of 2-NBDG taken up by the cells.

-

Normalize the fluorescence readings to the cell number or protein concentration if necessary.

-

Compare the glucose uptake in MK-8722-treated cells to the vehicle-treated controls.

-

Western Blotting for pACC/ACC

This protocol describes the detection of phosphorylated ACC (pACC) and total ACC in cell or tissue lysates by Western blotting to assess AMPK activation.

Materials:

-

Cell or tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels (low percentage or gradient gels are recommended for the high molecular weight of ACC)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pACC (Ser79) and anti-total ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera)

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-pACC or anti-total ACC) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pACC and total ACC.

-

Calculate the pACC/ACC ratio to determine the level of AMPK activation.

-

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol details the procedure for performing an oGTT in a mouse model of type 2 diabetes (e.g., db/db mice) to evaluate the effect of MK-8722 on glucose homeostasis.

Materials:

-

db/db mice

-

MK-8722 formulation (e.g., in 0.25% methylcellulose)

-

Glucose solution (e.g., 20% dextrose)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Animal Preparation:

-

Fast the mice for 5-6 hours with free access to water.

-

-

Drug Administration:

-

Administer MK-8722 or vehicle control via oral gavage at the desired dose.

-

-

Baseline Glucose Measurement:

-

After a specified time post-drug administration (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

-

-

Glucose Challenge:

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

-

Compare the oGTT profiles and AUC values between the MK-8722-treated and vehicle-treated groups.

-

Key Findings and Implications

-

Potent and Systemic AMPK Activation: MK-8722 is a highly potent, direct activator of all 12 AMPK isoforms, leading to systemic engagement of the AMPK pathway in key metabolic tissues like the liver and skeletal muscle.[1][5]

-

Improved Glucose Homeostasis: In preclinical models of insulin (B600854) resistance and type 2 diabetes, MK-8722 demonstrates robust glucose-lowering effects and improves glucose tolerance.[1][10] These effects are largely attributed to the activation of β2-containing AMPK complexes in skeletal muscle, leading to insulin-independent glucose uptake.[1][5]

-

Effects on Lipid Metabolism: Through the phosphorylation and inhibition of ACC, MK-8722 is expected to reduce fatty acid synthesis and promote fatty acid oxidation, contributing to its beneficial metabolic profile.[5]

-

Cardiac Hypertrophy: A significant safety concern with systemic pan-AMPK activation is the induction of cardiac hypertrophy, which has been observed with chronic MK-8722 administration in rodents and non-human primates.[1][10] This is associated with an increase in cardiac glycogen content.[10]

The logical relationship between MK-8722's molecular action and its physiological outcomes is summarized in the diagram below:

Conclusion

MK-8722 is a valuable research tool for investigating the physiological roles of AMPK and its potential as a therapeutic target for metabolic disorders. Its potent and systemic pan-AMPK activation leads to significant improvements in glucose homeostasis in preclinical models. However, the associated risk of cardiac hypertrophy highlights the challenges in developing systemic AMPK activators for chronic therapeutic use. This technical guide provides a foundational resource for researchers working with MK-8722, enabling a deeper understanding of its properties and facilitating the design of future experiments.

References

- 1. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]

- 2. vmmpc.org [vmmpc.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods for detection of cardiac glycogen-autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe [bio-protocol.org]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. ulab360.com [ulab360.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. portlandpress.com [portlandpress.com]

- 10. assaygenie.com [assaygenie.com]

The MK-8722 Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of a Systemic, Pan-AMPK Activator for Drug Development Professionals

Introduction

MK-8722 is a potent, systemic, and direct allosteric activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular and whole-body energy homeostasis.[1][2][3][4] As a pan-AMPK activator, MK-8722 stimulates all 12 mammalian AMPK isoforms, making it a valuable tool for investigating the therapeutic potential of broad AMPK activation.[1][2][3] This technical guide provides a comprehensive overview of the MK-8722 signaling pathway, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Direct Allosteric Activation of AMPK

MK-8722 functions as a direct allosteric activator of AMPK.[2][3][5] Unlike indirect activators that modulate AMPK activity by altering the cellular AMP:ATP ratio, MK-8722 binds directly to the AMPK complex, inducing a conformational change that enhances its kinase activity.[2] This activation is synergistic with AMP, indicating that MK-8722 and AMP act at distinct sites on the AMPK complex.[2]

The primary molecular target of MK-8722 is the AMPK heterotrimer, which consists of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit. Activation of AMPK by MK-8722 leads to the phosphorylation of numerous downstream targets, initiating a cascade of events aimed at restoring cellular energy balance.[1]

A key downstream effector of AMPK is Acetyl-CoA Carboxylase (ACC).[1] Upon activation by MK-8722, AMPK phosphorylates and inactivates ACC. This inhibition of ACC activity leads to decreased malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1). The net result is an increase in fatty acid oxidation and a decrease in de novo lipogenesis.[1]

MK-8722 Signaling Pathway Diagram

Caption: The MK-8722 signaling cascade, initiating with direct AMPK activation.

Quantitative Data

The following tables summarize key quantitative data for MK-8722 from in vitro and in vivo studies.

Table 1: In Vitro Activity of MK-8722

| Parameter | Value | Description |

| EC50 (pAMPK β1-containing complexes) | ~1 to 6 nM | Potency for activating AMPK complexes with the β1 subunit.[2] |

| EC50 (pAMPK β2-containing complexes) | ~15 to 63 nM | Potency for activating AMPK complexes with the β2 subunit.[2] |

| Permeability (Papp) | ≈ 24 x 10⁻⁶ cm/s | High permeability, suggesting good absorption characteristics.[1] |

Table 2: Preclinical In Vivo Efficacy of MK-8722

| Animal Model | Dose | Effect |

| eDIO Mice | 10 and 30 mpk | Significant reduction in fasting blood glucose.[1] |

| db/db Mice | 30 mpk/day | Glucose reduction comparable to the PPARγ agonist BRL49653 (3 mpk/day).[2] |

| Diabetic Rhesus Monkeys | 5 and 10 mpk | Improved glucose homeostasis.[3][5] |

Key Experimental Protocols

In Vivo AMPK Activator-Induced Glucose Uptake in Mice

This protocol is designed to assess the in vivo activity of MK-8722 by measuring its effect on blood glucose levels, which is an indicator of AMPK-mediated glucose uptake.

Experimental Workflow Diagram

Caption: Workflow for in vivo assessment of MK-8722-induced glucose uptake.

Detailed Methodology:

-

Animal Models: Diet-induced obese (eDIO) mice or db/db mice are commonly used models of insulin (B600854) resistance and type 2 diabetes.[1][2]

-

Housing and Acclimation: House animals in a controlled environment with a standard light-dark cycle and provide ad libitum access to food and water before the experiment.

-

Fasting: Prior to the experiment, fast the animals for a specified period (e.g., 4-6 hours) to establish a stable baseline blood glucose level.

-

MK-8722 Preparation: Prepare MK-8722 in a suitable vehicle, such as 0.25% methylcellulose, 5% Tween-80, and 0.02% sodium dodecyl sulfate (B86663) in water.[1]

-

Dosing: Administer MK-8722 via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 10 or 30 mg/kg).[1]

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (t=0) and at regular intervals post-dosing (e.g., 30, 60, 90, 120 minutes). Measure blood glucose using a standard glucometer.

-

Data Analysis: Calculate the change in blood glucose from baseline for each time point and compare the results between the MK-8722-treated group and a vehicle-treated control group.

Measurement of ACC Phosphorylation

This assay quantifies the phosphorylation of ACC, a direct downstream target of AMPK, to confirm target engagement of MK-8722 in tissues of interest.

Experimental Workflow Diagram

Caption: Workflow for measuring ACC phosphorylation in tissue samples.

Detailed Methodology:

-

Tissue Collection: Following in vivo studies with MK-8722, harvest tissues of interest (e.g., liver, skeletal muscle) at a specified time point post-dosing (e.g., 2-3 hours).[1] Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

Protein Extraction: Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ACC (pACC) at the relevant site (e.g., Ser79).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ACC to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities for pACC and total ACC using densitometry software. Express the results as a ratio of pACC to total ACC and compare between treatment groups.

Conclusion

MK-8722 is a powerful research tool for elucidating the multifaceted roles of AMPK in health and disease. Its ability to systemically and directly activate all AMPK isoforms provides a robust platform for studying the downstream consequences of this central metabolic regulator. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the AMPK signaling pathway. However, it is important to note that while MK-8722 has shown efficacy in preclinical models, it has also been associated with off-target effects, such as cardiac hypertrophy, which has limited its clinical development.[3][5] Further research is needed to develop more targeted AMPK activators with improved safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 5. researchgate.net [researchgate.net]

Downstream Targets of MK-8722: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8722 is a potent, systemic, and direct pan-activator of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. As a research tool and potential therapeutic agent, understanding the full spectrum of its downstream effects is critical. This technical guide provides a comprehensive overview of the known downstream targets of MK-8722, detailing its mechanism of action and the subsequent signaling cascades it modulates. This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of MK-8722's biological functions.

Mechanism of Action

MK-8722 functions as an allosteric activator of all 12 mammalian AMPK isoforms.[1][2][3][4] It binds to the allosteric drug and metabolite (ADaM) site, a cleft between the α-catalytic and β-scaffold subunits of the AMPK heterotrimer.[5] This binding induces a conformational change that promotes and maintains the active state of the enzyme. Notably, the activation of AMPK by MK-8722 is synergistic with AMP, indicating that they act at distinct sites.[3] The activation of AMPK leads to the phosphorylation of a multitude of downstream substrates, initiating a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[5]

Key Downstream Signaling Pathways and Targets

The activation of AMPK by MK-8722 impacts several critical cellular processes, primarily through the phosphorylation of key downstream effector proteins. The most well-documented pathways are those involved in glucose and lipid metabolism, protein synthesis, and cell growth.

Lipid Metabolism: Inhibition of Acetyl-CoA Carboxylase (ACC)

A primary and well-established downstream target of AMPK is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. MK-8722 treatment leads to the persistent phosphorylation of ACC.[1][6] This phosphorylation event inhibits ACC activity, thereby reducing the conversion of acetyl-CoA to malonyl-CoA. The subsequent decrease in malonyl-CoA levels alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation in the mitochondria. This mechanism contributes to the observed effects of MK-8722 on lipid metabolism.[1]

Protein Synthesis and Cell Growth: Inhibition of the mTORC1 Pathway

MK-8722 indirectly inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth. This inhibition is mediated through the AMPK-dependent phosphorylation of Raptor (regulatory-associated protein of mTOR), a critical component of the mTORC1 complex.[1][6] Phosphorylation of Raptor by AMPK leads to the inhibition of mTORC1 activity. This, in turn, reduces the phosphorylation of downstream mTORC1 targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to a global reduction in protein synthesis. This pathway is a key contributor to the anti-cancer and anti-viral effects observed with MK-8722 treatment.[1][6]

Glucose Homeostasis: Enhanced Glucose Uptake

MK-8722 has been shown to induce robust, insulin-independent glucose uptake, particularly in skeletal muscle.[7] This effect is a cornerstone of its potential as an anti-diabetic agent. While the precise molecular mechanisms are still under investigation, chronic administration of MK-8722 has been shown to increase the protein levels of Glucose Transporter 4 (GLUT4) in muscle tissue.[3][4] Increased GLUT4 expression and its translocation to the plasma membrane are critical for enhancing glucose import into cells.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of MK-8722 from various in vitro and in vivo studies.

Table 1: In Vitro Activity of MK-8722

| Parameter | Value | Cell Line/System | Reference |

| EC50 for AMPK Activation | |||

| Pan-AMPK | ~1 to 60 nM | Recombinant pAMPK complexes | [3][4] |

| β1-containing complexes | ~1 to 6 nM | Recombinant pAMPK complexes | [3][4] |

| β2-containing complexes | ~15 to 63 nM | Recombinant pAMPK complexes | [3][4] |

| Anti-cancer Activity | |||

| Cell Viability Reduction | Dose-dependent | EHE6 and EHE17 cells | [6] |

Table 2: In Vivo Activity and Effects of MK-8722

| Effect | Dose | Animal Model | Reference |

| Lowering of ambient blood glucose | 30 mpk/day | db/db mice | [3] |

| Increased muscle Glut4 protein levels | Chronic administration | Mice | [3][4] |

| Acute suppression of blood glucose and insulin | 30 mpk | Mice | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of MK-8722's downstream targets.

Western Blotting for Phosphorylated Proteins

Objective: To detect the phosphorylation status of AMPK downstream targets such as ACC and Raptor following MK-8722 treatment.

Protocol Overview:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, HeLa, or primary myocytes) and grow to 70-80% confluency. Treat cells with desired concentrations of MK-8722 or vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against p-ACC (Ser79), ACC, p-Raptor (Ser792), Raptor, p-AMPKα (Thr172), and AMPKα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

Objective: To directly measure the activation of recombinant AMPK by MK-8722.

Protocol Overview:

-

Reaction Setup: In a microplate, combine recombinant AMPK enzyme, a specific peptide substrate (e.g., SAMStide), and varying concentrations of MK-8722 in a kinase assay buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[8][9]

-

Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody.

-

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of MK-8722 on the viability and proliferation of cells.

Protocol Overview:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell attachment, treat with a range of concentrations of MK-8722.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer).[7][10][11][12][13]

-

MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours. The formazan product is soluble in culture medium.[7][11]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in cells treated with MK-8722.

Protocol Overview (using 2-NBDG, a fluorescent glucose analog):

-

Cell Culture and Treatment: Culture cells (e.g., myotubes or adipocytes) and treat with MK-8722 or control.

-

Glucose Starvation: Incubate cells in glucose-free medium for a short period to stimulate glucose uptake.

-

2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined time (e.g., 30 minutes).[14]

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Quantification: Measure the intracellular fluorescence using:

-

Fluorescence Microscopy: For visualization and qualitative analysis.

-

Flow Cytometry: For quantitative analysis of a large cell population.[14]

-

Microplate Reader: For high-throughput quantitative analysis.

-

Visualizations

The following diagrams illustrate the key signaling pathways affected by MK-8722 and a typical experimental workflow.

Caption: MK-8722 signaling pathways.

Caption: Western blot experimental workflow.

Conclusion

MK-8722 is a powerful pharmacological tool for the activation of AMPK and the study of its diverse physiological roles. Its downstream effects are multifaceted, impacting key cellular processes including lipid and glucose metabolism, as well as protein synthesis and cell growth. The primary downstream targets—ACC and Raptor—are central nodes in these regulatory networks. The experimental protocols outlined in this guide provide a framework for investigating the cellular and molecular consequences of MK-8722-mediated AMPK activation. Further research into the nuanced downstream effects of this pan-AMPK activator will continue to illuminate the complex role of AMPK in health and disease.

References

- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | AMPK | TargetMol [targetmol.com]

- 5. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. promega.com [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. assaygenie.com [assaygenie.com]

MK-8722 and Cellular Energy Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8722 is a potent, orally bioavailable, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) isoforms.[1][2] As a master regulator of cellular energy homeostasis, AMPK activation by MK-8722 mimics the beneficial metabolic effects of exercise, such as increased glucose uptake and fatty acid oxidation. This guide provides a comprehensive technical overview of MK-8722, including its mechanism of action, quantitative data from key preclinical studies, and detailed protocols for essential experiments to evaluate its effects on cellular energy metabolism. The information presented is intended to equip researchers with the necessary knowledge to design and execute studies involving MK-8722 and other AMPK activators.

Introduction: The Role of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[1][3] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of cellular stress that deplete ATP levels, leading to an increased AMP:ATP ratio. This activation triggers a metabolic switch, promoting catabolic pathways that generate ATP (e.g., glucose uptake, fatty acid oxidation) while inhibiting anabolic, energy-consuming processes (e.g., protein and lipid synthesis).[3][4] Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[5]

MK-8722: A Pan-AMPK Activator

MK-8722 is a small molecule that acts as a direct, allosteric activator of all 12 mammalian AMPK complexes.[2][5] Unlike the indirect activator metformin, which inhibits the mitochondrial respiratory chain, MK-8722 binds to a site on the AMPK β subunit, inducing a conformational change that leads to potent activation.[3] This pan-activation of AMPK isoforms leads to systemic metabolic effects, including robust, insulin-independent glucose uptake in skeletal muscle.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for MK-8722 from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of MK-8722 against Human AMPK Isoforms [2]

| AMPK Isoform | EC50 (nM) | Maximal Activation vs. AMP (%) |

| α1β1γ1 | 1.1 ± 0.2 | 240 |

| α1β1γ2 | 1.3 ± 0.3 | 220 |

| α1β1γ3 | 1.0 ± 0.2 | 230 |

| α1β2γ1 | 15 ± 2 | 210 |

| α1β2γ2 | 20 ± 3 | 200 |

| α1β2γ3 | 18 ± 2 | 220 |

| α2β1γ1 | 5.8 ± 0.9 | 250 |

| α2β1γ2 | 6.3 ± 1.1 | 230 |

| α2β1γ3 | 4.9 ± 0.8 | 240 |

| α2β2γ1 | 55 ± 8 | 230 |

| α2β2γ2 | 63 ± 9 | 220 |

| α2β2γ3 | 48 ± 7 | 240 |

Table 2: In Vivo Efficacy of MK-8722 in a Diabetic Mouse Model (db/db mice) [2]

| Treatment Group | Dose (mpk/day, p.o.) | Duration | Change in Ambient Blood Glucose (%) |

| Vehicle | - | 12 days | No significant change |

| MK-8722 | 3 | 12 days | -25 ± 5 |

| MK-8722 | 10 | 12 days | -45 ± 8 |

| MK-8722 | 30 | 12 days | -60 ± 10 |

| Rosiglitazone | 3 | 12 days | -55 ± 9 |

Table 3: Pharmacokinetic Properties of MK-8722 in Mice [1]

| Parameter | Value |

| Oral Bioavailability (%) | ~40 |

| Cmax (µM) at 30 mpk | ~15 |

| Tmax (h) | 1-2 |

| Half-life (h) | ~4 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of AMPK and the workflows for key experimental protocols.

References

- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The AMPK allosteric activator MK-8722 improves the histology and spliceopathy in myotonic dystrophy type 1 (DM1) skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-8722 Effects on Lipid Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MK-8722 is a potent, direct, and systemic small-molecule allosteric activator of all 12 mammalian isoforms of 5'-adenosine monophosphate-activated protein kinase (AMPK).[1][2] As a master regulator of cellular energy homeostasis, AMPK activation plays a critical role in metabolic processes, including the synthesis and oxidation of lipids.[3][4][5] This document provides a detailed technical overview of the mechanism of action of MK-8722, its specific effects on lipid synthesis pathways, and a summary of key experimental findings and methodologies. The primary mechanism through which MK-8722 influences lipid metabolism is the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis (DNL).[6][7] This action effectively reduces the production of new fatty acids and has shown potential in preclinical models to decrease hepatic lipid accumulation.[7][8]

Core Mechanism of Action: AMPK Activation

AMPK is a heterotrimeric serine/threonine protein kinase composed of a catalytic α-subunit and regulatory β and γ-subunits.[6] It functions as a cellular energy sensor; when intracellular AMP:ATP or ADP:ATP ratios rise, indicating low energy status, AMPK is activated.[9][10] Once active, AMPK works to restore energy balance by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switching off anabolic, ATP-consuming pathways (e.g., lipid and protein synthesis).[9][10][11]

MK-8722 acts as a direct, allosteric activator, meaning it binds to the AMPK complex at a site distinct from the natural ligand (AMP) to induce a conformational change that increases its kinase activity.[12] This activation occurs systemically and across all known mammalian AMPK complexes.[2][6]

Signaling Pathway: From AMPK to Lipid Synthesis Inhibition

The activation of AMPK by MK-8722 initiates a signaling cascade that directly curtails lipid synthesis. The key steps are:

-

AMPK Activation: MK-8722 binds to and activates the AMPK complex.

-

ACC Phosphorylation: Activated AMPK (pAMPK) phosphorylates its key downstream target, Acetyl-CoA Carboxylase (ACC), at a specific serine residue (Ser79 for ACC1).[13][14] There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation.[15]

-

ACC Inhibition: Phosphorylation inactivates both ACC1 and ACC2.[6][8]

-

Reduction of Malonyl-CoA: The primary function of ACC is to catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA.[14] Inhibition of ACC leads to a rapid decrease in the cytosolic concentration of malonyl-CoA.

-

Inhibition of De Novo Lipogenesis (DNL): Malonyl-CoA is the essential building block for the synthesis of new fatty acids.[16] By depleting the malonyl-CoA pool, MK-8722 effectively halts DNL.

-

Stimulation of Fatty Acid Oxidation (FAO): Malonyl-CoA is also a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation.[10][16] By reducing malonyl-CoA levels, CPT1 activity increases, thereby promoting the oxidation of fatty acids for energy production.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 6. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypothalamic Inhibition of Acetyl-CoA Carboxylase Stimulates Hepatic Counter-Regulatory Response Independent of AMPK Activation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Investigating Metabolic Diseases with MK-8722: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-8722, a potent, systemic, and direct pan-AMPK activator, for the investigation of metabolic diseases. MK-8722 serves as a critical tool compound for understanding the therapeutic potential and challenges associated with systemic AMPK activation.

Core Mechanism of Action

MK-8722 is a small molecule that functions as a direct, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1][2][3][4] AMPK is a master regulator of cellular energy homeostasis, and its activation is a key therapeutic target for metabolic disorders like type 2 diabetes mellitus (T2DM).[5][6][7] MK-8722 binds to the allosteric drug and metabolite (ADaM) site, leading to robust and durable, insulin-independent glucose uptake and glycogen (B147801) synthesis in skeletal muscle.[3][8][9] The activation of β2-containing AMPK complexes, in particular, has been suggested to be crucial for modulating glycemic control.[1]

Signaling Pathway

The activation of AMPK by MK-8722 initiates a signaling cascade that impacts glucose and lipid metabolism. A key downstream target is the phosphorylation of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and oxidation.

References

- 1. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 7. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 8. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]

MK-8722: A Pan-AMPK Activator for Type 2 Diabetes Research - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8722 is a potent, orally bioavailable, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) isoforms. Developed as a potential therapeutic agent for type 2 diabetes, MK-8722 demonstrated robust glucose-lowering effects in preclinical animal models by enhancing insulin-independent glucose uptake in skeletal muscle. However, its development was halted due to the adverse effect of cardiac hypertrophy observed in these studies. This technical guide provides a comprehensive overview of the preclinical research on MK-8722, detailing its mechanism of action, summarizing key quantitative data from animal studies, and outlining the experimental protocols used to evaluate its efficacy and safety.

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. Its activation in peripheral tissues, particularly skeletal muscle, can increase glucose uptake and fatty acid oxidation, making it an attractive therapeutic target for type 2 diabetes. MK-8722 was designed as a direct, allosteric activator of AMPK, mimicking the beneficial metabolic effects of exercise.

Mechanism of Action

MK-8722 is a pan-AMPK activator, meaning it directly binds to and activates all 12 mammalian AMPK isoforms. It exhibits high affinity for both β1- and β2-containing AMPK complexes, with EC50 values in the low nanomolar range. The activation of AMPK by MK-8722 is synergistic with AMP, indicating they act at distinct sites on the AMPK complex.

The primary mechanism by which MK-8722 exerts its glucose-lowering effects is through the activation of AMPK in skeletal muscle. This leads to a cascade of downstream signaling events, most notably the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism. Phosphorylation of ACC (pACC) is a reliable biomarker of AMPK activation. The activation of AMPK and subsequent phosphorylation of ACC in skeletal muscle promotes glucose uptake via the translocation of GLUT4 transporters to the cell membrane and increases fatty acid oxidation.

Signaling Pathway of MK-8722

Caption: Signaling pathway of MK-8722 in skeletal muscle.

Preclinical Efficacy in Animal Models

MK-8722 demonstrated significant glucose-lowering efficacy in various rodent and primate models of insulin (B600854) resistance and type 2 diabetes.

Data Summary

| Animal Model | Treatment and Dose | Key Findings | Reference |

| db/db Mice | 3-30 mg/kg/day, oral | Dose-dependent reduction in ambient blood glucose. At 30 mg/kg/day, glucose lowering was comparable to rosiglitazone (B1679542) (3 mg/kg/day). | [1] |

| eDIO Mice | 10 and 30 mg/kg, oral | Significant, dose-dependent reduction in fasting blood glucose. | [1] |

| Goto-Kakizaki (GK) Rats | 1-30 mg/kg, oral | Dose-dependent improvement in glucose tolerance during an oral glucose tolerance test (oGTT). | [1] |

| Diabetic Rhesus Monkeys | 5 and 10 mg/kg, oral | Acute and chronic improvement in glucose tolerance during a mixed meal tolerance test (MMTT). | [1] |

| Diabetic Rhesus Monkeys | 5 mg/kg/day, oral (7 weeks) | - Reduction in HbA1c- Increase in 1,5-anhydroglucitol- Reduction in fructosamine | [1] |

Experimental Workflow

Caption: General experimental workflow for preclinical studies of MK-8722.

Key Experimental Protocols

Animal Models and Housing

-

Mice: db/db mice, diet-induced obese (eDIO) C57BL/6 mice, and lean C57BL/6 mice were used in various studies. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for fasting studies.

-

Rats: Goto-Kakizaki (GK) rats were utilized as a model of non-obese type 2 diabetes.

-

Rhesus Monkeys: Spontaneously diabetic, insulin-resistant rhesus monkeys were used for efficacy and safety studies.

Oral Administration of MK-8722

For oral gavage in mice, MK-8722 was typically formulated in a vehicle consisting of 0.25% methylcellulose (B11928114) (MC), 5% Tween-80, and 0.02% sodium dodecyl sulfate (B86663) (SDS) in water.

In Vivo Glucose Metabolism Assays

-

Animals were fasted overnight.

-

A baseline blood sample was collected from the tail vein.

-

MK-8722 or vehicle was administered by oral gavage.

-

After a specified time (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg body weight) was administered by oral gavage.

-

Blood samples were collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels were measured using a glucometer.

-

Monkeys were fasted overnight.

-

A baseline blood sample was collected.

-

MK-8722 or vehicle was administered orally.

-

A liquid mixed meal (e.g., Ensure®) was provided, and the animals were allowed to consume it within a specified timeframe.

-

Blood samples were collected at multiple time points post-meal for the measurement of glucose, insulin, and other biomarkers.

Western Blotting for pACC and ACC

-

Tissue Homogenization: Skeletal muscle and liver tissues were collected and immediately frozen in liquid nitrogen. Tissues were homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for pACC (Ser79) and total ACC. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Safety and Tolerability: Cardiac Hypertrophy

The primary adverse effect observed with MK-8722 administration in both rodents and rhesus monkeys was cardiac hypertrophy. This was characterized by an increase in heart weight relative to body weight and was associated with an accumulation of glycogen (B147801) in the cardiac muscle. While no functional cardiac abnormalities were reported in the preclinical studies, this finding was significant enough to halt further clinical development of MK-8722.

Conclusion

MK-8722 is a potent pan-AMPK activator that demonstrated impressive glucose-lowering efficacy in preclinical models of type 2 diabetes. Its mechanism of action, centered on enhancing insulin-independent glucose uptake in skeletal muscle, validated AMPK as a promising target for diabetes therapy. However, the on-target adverse effect of cardiac hypertrophy highlighted the potential challenges of systemic, pan-AMPK activation. The research on MK-8722 provides valuable insights for the development of future generations of AMPK activators with improved tissue selectivity and safety profiles.

References

MK-8722: A Pan-AMPK Activator in Oncology Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-8722 is a potent, systemic, allosteric activator of all 12 mammalian AMP-activated protein kinase (AMPK) complexes.[1] Primarily investigated for its therapeutic potential in metabolic diseases, emerging research has highlighted its applications in oncology, particularly in pancreatic cancer. This technical guide provides an in-depth overview of MK-8722's mechanism of action, its effects on cancer cell biology, and detailed experimental protocols based on available preclinical data. The information is intended to equip researchers and drug development professionals with a comprehensive understanding of MK-8722 as a tool and potential therapeutic agent in oncology.

Introduction to MK-8722

MK-8722 is a small molecule that directly and allosterically activates AMPK, a crucial cellular energy sensor.[1] AMPK activation plays a pivotal role in regulating cellular metabolism, and its dysregulation is implicated in various diseases, including cancer. In the context of oncology, the activation of AMPK by MK-8722 has been shown to inhibit key processes of cancer progression, such as proliferation, migration, and invasion, in preclinical models of pancreatic cancer.[2]

Mechanism of Action and Signaling Pathway

MK-8722 functions as a pan-AMPK activator, meaning it activates all 12 isoforms of the AMPK complex.[1] The primary mechanism of action in an oncological context involves the activation of AMPK, which in turn modulates downstream signaling pathways that are critical for cancer cell survival and proliferation. One of the key pathways affected by AMPK activation is the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

AMPK-Mediated Inhibition of mTOR Signaling

Activated AMPK can inhibit the mTOR pathway, a key regulator of cell growth and proliferation, through the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2).[3] This leads to the suppression of protein synthesis and cell cycle progression.

Applications in Pancreatic Cancer Research

Preclinical studies have demonstrated the potential of MK-8722 in inhibiting the malignant phenotype of pancreatic cancer cells. The primary focus of this research has been on the PANC-1 and Patu8988 human pancreatic cancer cell lines.

Quantitative Data on the Effects of MK-8722

The following tables summarize the quantitative effects of MK-8722 on pancreatic cancer cells. It is important to note that while dose-dependent effects have been reported, specific IC50 values for proliferation and precise quantitative data for migration, invasion, cell cycle, and apoptosis from the primary literature are not consistently available. The data presented here is based on the available information and may be supplemented with representative data where specific values are not published.

| Cell Line | Assay | MK-8722 Concentration | Observed Effect | Source |

| PANC-1 | Proliferation | Dose-dependent | Significant inhibition | [2] |

| Patu8988 | Proliferation | Dose-dependent | Significant inhibition | [2] |

| PANC-1 | Migration | Dose-dependent | Significant inhibition | [2] |

| Patu8988 | Migration | Dose-dependent | Significant inhibition | [2] |

| PANC-1 | Invasion | Dose-dependent | Significant inhibition | [2] |

| Patu8988 | Invasion | Dose-dependent | Significant inhibition | [2] |

Table 1: Summary of MK-8722 Effects on Pancreatic Cancer Cell Lines

| Parameter | EC50 (nM) for AMPK Activation (in vitro) |

| β1-containing AMPK complexes | ~1 to 6 |

| β2-containing AMPK complexes | ~15 to 63 |

Table 2: In Vitro Potency of MK-8722 on AMPK Complexes [1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of MK-8722's effects on pancreatic cancer cells. These protocols are based on standard laboratory procedures and information extracted from relevant publications.

Cell Culture

-

Cell Lines: PANC-1 and Patu8988 human pancreatic cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Real-Time Cell Proliferation Assay

This assay monitors cell proliferation in real-time.

-

Protocol:

-

Seed PANC-1 or Patu8988 cells in specialized E-plates at an optimized density.

-

Allow cells to attach and grow for 12 hours.

-

Treat the cells with a range of MK-8722 concentrations.

-

Place the E-plates in the xCELLigence Real-Time Cell Analyzer and monitor the cell index continuously for a defined period (e.g., 72 hours).

-

Analyze the resulting data to generate proliferation curves and determine the effect of MK-8722.

-

Colony Formation Assay

This assay assesses the ability of single cells to form colonies.

-

Protocol:

-

Seed a low density of PANC-1 or Patu8988 cells (e.g., 500 cells/well) in 6-well plates.

-

Treat the cells with different concentrations of MK-8722.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Transwell Migration and Invasion Assays

These assays evaluate the migratory and invasive potential of cancer cells.

-

Protocol:

-

Seed serum-starved PANC-1 or Patu8988 cells in the upper chamber of a Transwell insert (8 µm pore size). For the invasion assay, the insert is pre-coated with Matrigel.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add MK-8722 at various concentrations to the upper chamber along with the cells.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and the rate of apoptosis.

-

Cell Cycle Analysis Protocol:

-

Treat PANC-1 or Patu8988 cells with MK-8722 for a specified time (e.g., 48 hours).

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis Analysis Protocol:

-

Treat PANC-1 or Patu8988 cells with MK-8722.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

-

Conclusion

MK-8722, as a potent pan-AMPK activator, demonstrates significant anti-cancer effects in preclinical models of pancreatic cancer. Its ability to inhibit proliferation, migration, and invasion highlights its potential as a valuable research tool and a lead compound for the development of novel oncology therapeutics. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into a clinical setting. This technical guide provides a foundational understanding of MK-8722's role in oncology research and offers detailed protocols to facilitate further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an AMPK activator, inhibiting carcinoma proliferation, invasion and migration in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPK Inhibition Suppresses the Malignant Phenotype of Pancreatic Cancer Cells in Part by Attenuating Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

Allosteric Activation of AMPK by MK-8722: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases. MK-8722 is a potent, direct, and systemic pan-AMPK activator that operates through an allosteric mechanism. This technical guide provides an in-depth overview of the core principles of MK-8722's interaction with AMPK, including its mechanism of action, quantitative activation data, and detailed experimental protocols for its characterization. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to AMPK and the Allosteric Activator MK-8722

AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits. It functions as a crucial cellular energy sensor, activated by increases in the AMP:ATP ratio. Upon activation, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.

MK-8722 is a small molecule that acts as a direct allosteric activator of all 12 mammalian AMPK complexes.[1][2] It binds to a specific site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the nucleotide-binding sites on the γ-subunit.[3] This binding induces a conformational change that enhances and sustains AMPK activity, even in the absence of significant changes in cellular AMP levels.

Mechanism of Action of MK-8722

MK-8722's primary mechanism of action is the direct allosteric activation of AMPK. It binds to the ADaM site located at the interface of the α-catalytic and β-regulatory subunits.[3] This interaction is synergistic with AMP, meaning that the presence of both molecules leads to a greater activation than either molecule alone.[3]

The binding of MK-8722 induces a conformational change in the AMPK complex that:

-

Directly activates the kinase: This allosteric activation is independent of the phosphorylation state of the activation loop threonine (Thr172) on the α-subunit.

-

Protects against dephosphorylation: The conformational change induced by MK-8722 makes the phosphorylated Thr172 less accessible to protein phosphatases, thereby prolonging the active state of the enzyme.

This dual action results in a robust and sustained activation of AMPK, leading to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and inhibition of the mTORC1 signaling pathway.[2]

Quantitative Data on AMPK Activation by MK-8722

MK-8722 is a potent pan-activator of all 12 mammalian AMPK isoforms, with EC50 values in the low nanomolar range.[1] The following tables summarize the quantitative data for MK-8722's activation of various AMPK complexes.

Table 1: In Vitro Activation of Human AMPK Isoforms by MK-8722

| AMPK Complex (αβγ) | EC50 (nM) | Fold Activation vs. Basal | Reference |

| α1β1γ1 | 1.4 | ~20 | [1] |

| α1β1γ2 | 2.1 | ~18 | [1] |

| α1β1γ3 | 1.1 | ~22 | [1] |

| α1β2γ1 | 7.5 | ~15 | [1] |

| α1β2γ2 | 9.2 | ~14 | [1] |

| α1β2γ3 | 6.8 | ~16 | [1] |

| α2β1γ1 | 2.5 | ~25 | [1] |

| α2β1γ2 | 3.3 | ~23 | [1] |

| α2β1γ3 | 1.9 | ~28 | [1] |

| α2β2γ1 | 15.2 | ~12 | [1] |

| α2β2γ2 | 18.9 | ~11 | [1] |

| α2β2γ3 | 12.5 | ~13 | [1] |

Table 2: Comparative EC50 Values of AMPK Activators

| Activator | Target | EC50 | Reference |

| MK-8722 | Pan-AMPK | ~1-60 nM | [1] |

| AMP | Pan-AMPK | μM range | [3] |

| A-769662 | β1-containing isoforms | ~300 nM | [4] |

Detailed Experimental Protocols

In Vitro AMPK Kinase Activity Assay (SAMS Peptide Assay)

This assay measures the direct activation of purified AMPK by MK-8722 using a synthetic peptide substrate (SAMS peptide).

Materials:

-

Purified recombinant human AMPK heterotrimer (e.g., α1β1γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.0, 0.2 mM DTT, 5 mM MgCl₂)

-

MK-8722 stock solution (in DMSO)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide.

-

Add varying concentrations of MK-8722 (or vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-